(Butan-2-yl)(imino)methyl-lambda6-sulfanone
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Overview
Description
(Butan-2-yl)(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C5H13NOS and a molecular weight of 135.23 g/mol . It is also known by its IUPAC name, S-methylbutane-2-sulfinamide . This compound is characterized by its unique structure, which includes a sulfanone group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of butan-2-amine with sulfur-containing reagents under controlled conditions. One common method includes the use of sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfanone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Derivatives with different functional groups
Scientific Research Applications
(Butan-2-yl)(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Butan-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The sulfanone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- S-methylbutane-2-sulfinamide
- Butane-2-sulfinamide
- Butane-2-sulfonamide
Uniqueness
(Butan-2-yl)(imino)methyl-lambda6-sulfanone is unique due to its specific structure, which includes both an imino and a sulfanone group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds . Its ability to form stable derivatives and its potential biological activity further distinguish it from other sulfinamides and sulfonamides .
Properties
IUPAC Name |
butan-2-yl-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-4-5(2)8(3,6)7/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJIMLRHVWURPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059955-23-4 |
Source
|
Record name | 2-(S-methylsulfonimidoyl)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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